molecular formula C5H8N4S B12511219 Pyrimidine, 2-hydrazinyl-4-(methylthio)-

Pyrimidine, 2-hydrazinyl-4-(methylthio)-

Cat. No.: B12511219
M. Wt: 156.21 g/mol
InChI Key: IFWXEWNMYKZJHJ-UHFFFAOYSA-N
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Description

Pyrimidine, 2-hydrazinyl-4-(methylthio)- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a hydrazinyl group at position 2 and a methylthio group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 2-hydrazinyl-4-(methylthio)- typically involves the reaction of 2-chloro-4-(methylthio)pyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-hydrazinyl-4-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyrimidines.

Scientific Research Applications

Pyrimidine, 2-hydrazinyl-4-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrimidine, 2-hydrazinyl-4-(methylthio)- involves its interaction with various molecular targets. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, indicating its potential anti-inflammatory properties . The compound also interacts with proteins involved in the endoplasmic reticulum stress pathway and apoptosis, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-hydrazinyl-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazinyl and methylthio groups makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

(4-methylsulfanylpyrimidin-2-yl)hydrazine

InChI

InChI=1S/C5H8N4S/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)

InChI Key

IFWXEWNMYKZJHJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC=C1)NN

Origin of Product

United States

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